6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol
Overview
Description
6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol is an organic compound with the molecular formula C7H6F3NO2. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the 6th position, a trifluoromethyl group at the 2nd position, and a methanol group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol typically involves the substitution of a halogen group in a precursor compound with a hydroxyl group. One common method starts with 2-chloro-6-(trifluoromethyl)pyridine, which undergoes nucleophilic substitution with a hydroxide ion to replace the chlorine atom with a hydroxyl group. This reaction requires high temperatures and strong basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, protective groups may be employed to prevent unwanted side reactions during the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid .
Scientific Research Applications
6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding, stabilizing the interaction. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-(trifluoromethyl)pyridine: Similar structure but lacks the methanol group.
6-Hydroxy-2-(trifluoromethyl)pyridine-3-carboxamide: Contains a carboxamide group instead of a methanol group.
2-Hydroxy-3-(trifluoromethyl)pyridine: The trifluoromethyl group is at the 3rd position instead of the 2nd .
Uniqueness
6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a hydroxyl and a methanol group allows for diverse chemical transformations and applications, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
5-(hydroxymethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)6-4(3-12)1-2-5(13)11-6/h1-2,12H,3H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHOZJNVDLVABP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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